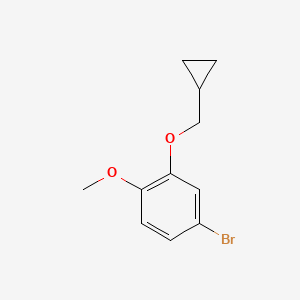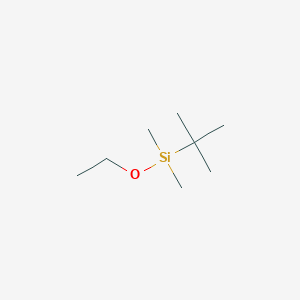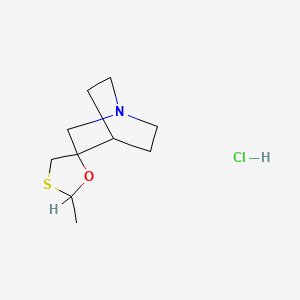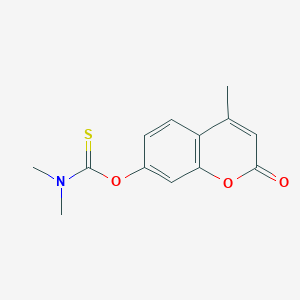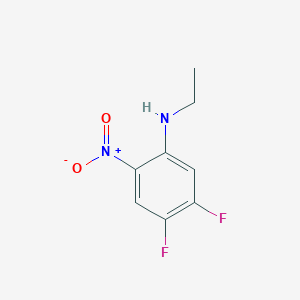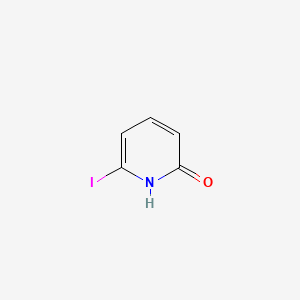
2(1H)-Pyridinone, 6-iodo-
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 1H- and 2H-indazoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación
Halogen Bonding and Electrophilic Substitutions
Research on 2-chloro-6-(trifluoromethyl)pyridine, closely related to 2(1H)-Pyridinone, 6-iodo-, has demonstrated its conversion into 3-iodo derivatives through electrophilic substitutions. This process involves halogen/metal exchange and can be used for further chemical manipulations (Mongin et al., 1998).
Magnesiation of Pyridine N-oxides
Iodo- or 2-bromopyridine N-oxides, related to 2(1H)-Pyridinone, 6-iodo-, have been magnesiated using iodine or bromine-magnesium exchange. This method has found applications in the total synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).
Halogen Bonding in Iodo-Perfluoroalkane/Pyridine Mixtures
Studies on halogen bonding between iodo-perfluoroalkanes and pyridine have shown that the interaction between the pyridinyl nitrogen and the iodine atom causes a shift in the ring breathing mode of pyridine. This type of bonding can be compared to hydrogen bonding in terms of strength and is crucial for understanding molecular interactions (Fan et al., 2009).
Synthesis of Nucleosides
The synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, which is an extension of 2(1H)-Pyridinone chemistry, has been researched. These compounds are significant in chemical biology, although their instability poses challenges for their practical application (Chapuis et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They are known to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Mode of Action
Pyridinones are known to interact with their targets through hydrogen bonding . They can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .
Pharmacokinetics
Pyridinones are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Most pyridinone derivatives exhibit various biological activities . For instance, the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4PYR), causes HepG3 cells to die by autophagy .
Action Environment
The physicochemical properties of pyridinones, such as solubility in water and lipophilicity, suggest that they may be influenced by factors such as ph and temperature .
Propiedades
IUPAC Name |
6-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXADHUCOCBXXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 6-iodo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



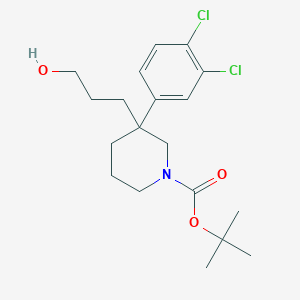
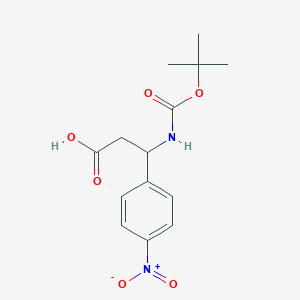
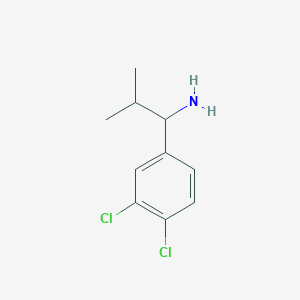
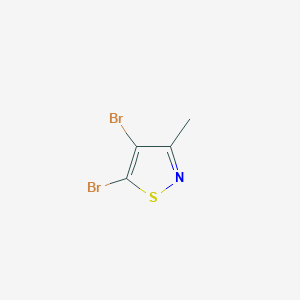
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)

